

# Application Note: Quantification of Ethyl Piperidinoacetylaminobenzoate in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Ethyl piperidinoacetylaminobenzoate	
Cat. No.:	B1220276	Get Quote

#### Introduction

Ethyl piperidinoacetylaminobenzoate is a compound indicated for the symptomatic treatment of acute and chronic gastritis[1]. To support pharmacokinetic and toxicokinetic studies, a sensitive and selective analytical method for its quantification in biological matrices is essential. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Ethyl piperidinoacetylaminobenzoate in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.

# Materials and Methods Chemicals and Reagents

- Ethyl piperidinoacetylaminobenzoate (Reference Standard)
- Ethyl piperidinoacetylaminobenzoate-d5 (Internal Standard)
- HPLC-grade methanol, acetonitrile, and water[2][3]
- Formic acid (98%)[3]



Human plasma (K2-EDTA)

#### Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.

- LC System: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: SCIEX QTRAP 5500 or equivalent
- Analytical Column: Atlantis T3 C18 column (100 x 2.1 mm, 3 μm) or equivalent [4]

## **Sample Preparation**

A protein precipitation method was employed for sample extraction[5][6].

- Allow plasma samples to thaw to room temperature.
- To 100 μL of plasma in a microcentrifuge tube, add 25 μL of the internal standard working solution (**Ethyl piperidinoacetylaminobenzoate**-d5, 100 ng/mL in 50% methanol).
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to an HPLC vial for analysis.

#### **LC-MS/MS Conditions**

Liquid Chromatography:



Parameter	Value
Column	Atlantis T3 C18 (100 x 2.1 mm, 3 μm)[4]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min[4]
Injection Volume	10 μL[4]
Column Temperature	40°C
Gradient	10% B to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min

#### Mass Spectrometry:

The mass spectrometer was operated in positive electrospray ionization (ESI) mode, monitoring the following multiple reaction monitoring (MRM) transitions.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Ethyl piperidinoacetylamino benzoate	291.17	120.1	25
Ethyl piperidinoacetylamino benzoate-d5 (IS)	296.20	120.1	25

Note: Precursor ion m/z for the analyte is based on its [M+H]+ adduct.[7]

## **Method Validation**

The method was validated according to established regulatory guidelines for bioanalytical method validation.



## **Linearity and Sensitivity**

The method demonstrated excellent linearity over the concentration range of 1.0 to 1000 ng/mL. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL with a signal-to-noise ratio >10.

Calibration Range (ng/mL)	R²
1.0 - 1000	>0.995

## **Accuracy and Precision**

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels.

QC Level	Concentrati on (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	1.0	8.5	105.2	9.8	103.5
Low QC	3.0	6.2	98.7	7.5	101.2
Mid QC	100	4.5	101.5	5.8	99.8
High QC	800	3.8	97.9	4.9	98.6

### **Recovery and Matrix Effect**

The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations.



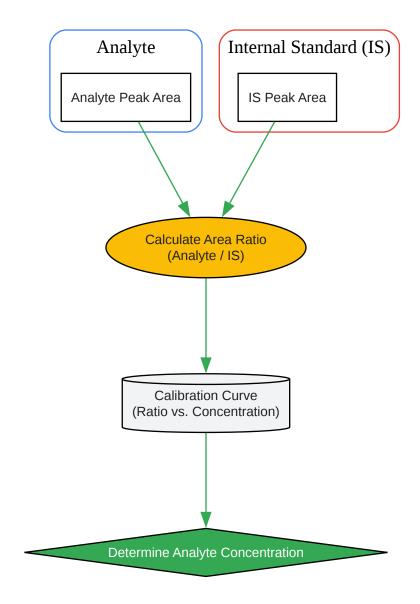
QC Level	Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low QC	3.0	92.5	98.2
Mid QC	100	95.1	101.5
High QC	800	94.3	99.6

## **Experimental Workflow and Protocols**

The overall workflow for sample analysis is depicted below.







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